molecular formula C5H4ClF3O2 B12326105 CID 55272826

CID 55272826

Cat. No.: B12326105
M. Wt: 188.53 g/mol
InChI Key: FUPGVQUTPGBRIT-UHFFFAOYSA-N
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Description

3-(2-Chloro-1,1,2-trifluoroethoxy)-1,2-propeneoxide is a chemical compound characterized by the presence of a chloro, trifluoroethoxy group attached to a propeneoxide structure

Properties

Molecular Formula

C5H4ClF3O2

Molecular Weight

188.53 g/mol

InChI

InChI=1S/C5H4ClF3O2/c6-4(7)5(8,9)11-3-1-2-10/h1,4H,3H2

InChI Key

FUPGVQUTPGBRIT-UHFFFAOYSA-N

Canonical SMILES

C(C=C=O)OC(C(F)Cl)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloro-1,1,2-trifluoroethoxy)-1,2-propeneoxide typically involves the reaction of 3-chloro-1,1,2-trifluoroethanol with an appropriate epoxide precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the propeneoxide ring. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

Industrial production of 3-(2-Chloro-1,1,2-trifluoroethoxy)-1,2-propeneoxide may involve continuous flow processes to ensure consistent quality and scalability. The use of advanced catalytic systems and automated reaction monitoring can further enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloro-1,1,2-trifluoroethoxy)-1,2-propeneoxide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl derivatives.

    Reduction: Reduction reactions can yield alcohols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the chloro group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

3-(2-Chloro-1,1,2-trifluoroethoxy)-1,2-propeneoxide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of advanced materials with specific properties, such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of 3-(2-Chloro-1,1,2-trifluoroethoxy)-1,2-propeneoxide involves its interaction with molecular targets, such as enzymes or receptors, through its functional groups. The chloro and trifluoroethoxy groups can modulate the compound’s reactivity and binding affinity, influencing its overall biological and chemical effects. The propeneoxide ring may also play a role in the compound’s mechanism by facilitating specific interactions or reactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Chloro-1,1,2-trifluoroethoxy)acetophenone
  • 3-(2-Chloro-1,1,2-trifluoroethoxy)benzaldehyde
  • Phenol, 3-(2-chloro-1,1,2-trifluoroethoxy)

Uniqueness

3-(2-Chloro-1,1,2-trifluoroethoxy)-1,2-propeneoxide is unique due to its specific combination of functional groups and structural features. The presence of both chloro and trifluoroethoxy groups, along with the propeneoxide ring, imparts distinct chemical properties that differentiate it from similar compounds. These unique features make it valuable for specialized applications in various scientific and industrial fields.

Q & A

Basic Research Questions

Q. How to formulate a focused research question for studying CID 55272826’s mechanism of action?

  • Methodological Answer : Use frameworks like PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure your question. Ensure specificity by defining measurable outcomes (e.g., binding affinity, enzymatic inhibition) and avoid broad inquiries like "How does it work?" Refine the question through iterative literature reviews to identify gaps . For example:

"Does this compound inhibit [specific enzyme] in [cell type/model] at physiologically relevant concentrations compared to [established inhibitor]?"

Q. What methodologies are recommended for initial characterization of this compound?

  • Methodological Answer : Prioritize spectroscopic techniques (NMR, FTIR) for structural validation and HPLC/LC-MS for purity assessment. Follow reproducibility guidelines from journals like Beilstein Journal of Organic Chemistry: document synthesis protocols, solvent systems, and characterization data in detail. Include negative controls and replicate experiments to validate findings .

Q. How to design a literature review strategy to contextualize this compound within existing research?

  • Methodological Answer : Use systematic review principles:

Search databases (PubMed, SciFinder) with structured queries (e.g., "this compound AND [property/application]").

Filter primary sources using inclusion/exclusion criteria (e.g., studies published in the last 10 years with full experimental details).

Organize findings thematically (e.g., synthesis routes, biological targets) and critique methodological limitations .

Advanced Research Questions

Q. How to address contradictory data in this compound’s dose-response studies?

  • Methodological Answer : Apply triangulation:

  • Re-analyze raw data using alternative statistical models (e.g., nonlinear regression vs. ANOVA).
  • Cross-validate results with orthogonal assays (e.g., fluorescence-based activity assays vs. Western blot).
  • Investigate confounding variables (e.g., compound stability in buffer, batch-to-batch variability). Document discrepancies transparently in publications .

Q. What computational approaches can predict this compound’s interactions with novel biological targets?

  • Methodological Answer : Combine molecular docking (e.g., AutoDock Vina) with molecular dynamics simulations to assess binding stability. Validate predictions via:

In vitro assays (e.g., SPR for binding kinetics).

Mutagenesis studies to confirm critical residues.
Use cheminformatics tools (e.g., ChEMBL) to compare this compound’s pharmacophore with known ligands .

Q. How to optimize this compound’s synthetic route for scalability without compromising yield?

  • Methodological Answer : Implement Design of Experiments (DOE) to test variables (e.g., catalyst loading, temperature). Use in-line analytics (PAT tools) for real-time monitoring. Prioritize green chemistry principles (e.g., solvent selection, atom economy) and validate reproducibility across three independent batches .

Q. What strategies integrate multi-omics data to explore this compound’s systemic effects?

  • Methodological Answer :

Perform transcriptomics (RNA-seq) and proteomics (LC-MS/MS) on treated vs. control samples.

Use pathway analysis tools (IPA, DAVID) to identify enriched biological processes.

Correlate omics findings with phenotypic outcomes (e.g., metabolomics for pathway validation). Ensure data interoperability via FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Methodological Best Practices

  • Data Management : Store raw data in repositories (e.g., Zenodo) with standardized metadata. Use version control (Git) for code/analyses .
  • Ethical Compliance : For studies involving human-derived samples, obtain IRB approval and document informed consent processes. Adhere to MRC guidelines for experimental rigor .

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